
L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of L-norleucine, an amino acid, modified with a trifluoroacetyl group and an esterified 1-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-norleucine is protected using a suitable protecting group to prevent unwanted reactions.
Trifluoroacetylation: The protected L-norleucine is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Esterification: The resulting compound is esterified with 1-methylpropyl alcohol under acidic or basic conditions to form the final product.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group may enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The ester group may facilitate its transport across cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Norleucine: The parent amino acid without the trifluoroacetyl and ester modifications.
N-(Trifluoroacetyl)-L-norleucine: L-Norleucine with only the trifluoroacetyl modification.
L-Norleucine, 1-methylpropyl ester: L-Norleucine with only the ester modification.
Uniqueness
L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester is unique due to the combination of the trifluoroacetyl and ester groups, which confer distinct chemical and biological properties. This combination may enhance its stability, reactivity, and bioavailability compared to similar compounds.
Propriétés
Formule moléculaire |
C12H20F3NO3 |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
butan-2-yl (2S)-2-[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-4-6-7-9(10(17)19-8(3)5-2)16-11(18)12(13,14)15/h8-9H,4-7H2,1-3H3,(H,16,18)/t8?,9-/m0/s1 |
Clé InChI |
OBLZBDBZXAWHCY-GKAPJAKFSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)OC(C)CC)NC(=O)C(F)(F)F |
SMILES canonique |
CCCCC(C(=O)OC(C)CC)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14626705.png)
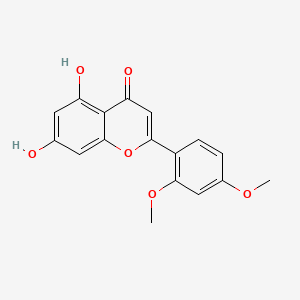
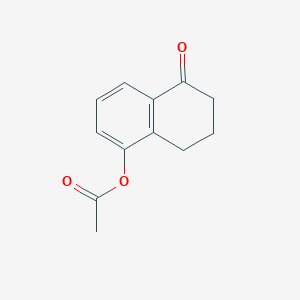
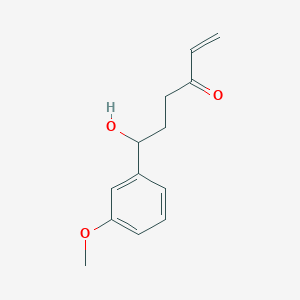
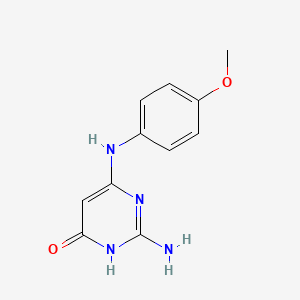
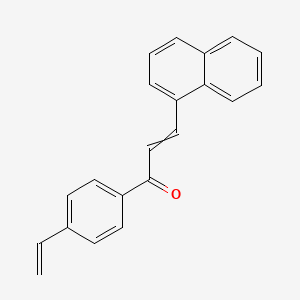

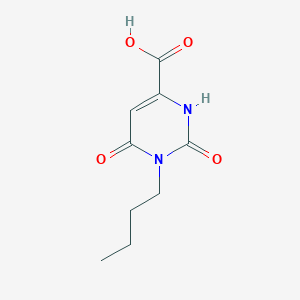


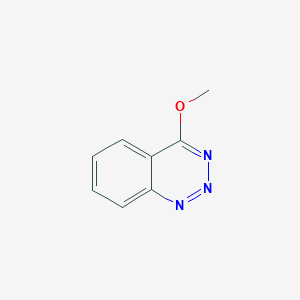
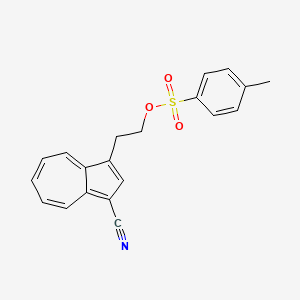
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
